molecular formula C19H22N2O2 B368319 {1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-74-6

{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B368319
CAS No.: 853752-74-6
M. Wt: 310.4g/mol
InChI Key: VHHJZNGCBRNPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[3-(2,4-Dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative characterized by a methanol group at the 2-position of the benzimidazole core and a 3-(2,4-dimethylphenoxy)propyl chain at the 1-position. Its chemical structure (CAS: 431909-12-5 or 615279-86-2) confers unique physicochemical properties, including a predicted boiling point of 512.9 ± 40.0°C, density of 1.16 ± 0.1 g/cm³, and pKa of 13.81 ± 0.10 . These properties suggest moderate hydrophobicity and weak acidity, likely influenced by the methanol group and aromatic substituents. The compound is synthesized via methods analogous to other benzimidazole derivatives, such as condensation reactions involving phenoxypropyl halides and benzimidazole precursors .

Properties

IUPAC Name

[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-8-9-18(15(2)12-14)23-11-5-10-21-17-7-4-3-6-16(17)20-19(21)13-22/h3-4,6-9,12,22H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHJZNGCBRNPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features:

  • Benzimidazole core : A fused bicyclic system with nitrogen atoms at positions 1 and 3

  • 3-(2,4-Dimethylphenoxy)propyl substituent : Attached to the N1 position

  • Hydroxymethyl group : Positioned at C2 of the benzimidazole ring

Retrosynthetic Disconnections

Three logical disconnections emerge:

  • N1-alkylation : Cleavage of the propyl linker between benzimidazole and phenoxy group

  • C2-hydroxymethyl installation : Functionalization of the benzimidazole C2 position

  • Benzimidazole ring formation : Construction from o-phenylenediamine precursors

Core Benzimidazole Synthesis Strategies

Classical Condensation Methods

The benzimidazole scaffold is typically formed via acid-catalyzed cyclization of o-phenylenediamine with carbonyl equivalents:

General reaction :

o-Phenylenediamine+RCOXacidBenzimidazole+H2O/HX\text{o-Phenylenediamine} + \text{RCOX} \xrightarrow{\text{acid}} \text{Benzimidazole} + \text{H}_2\text{O/HX}

(X = OH, OMe, Cl; R = hydroxymethyl precursor)

Key variations :

MethodReagent SystemTemperature RangeYield Range
Phillips-LadenburgCarboxylic acid + HCl100-120°C45-65%
DavidsonOrthoester80-100°C60-75%
Microwave-assistedImidazole ionic liquids150-180°C85-92%

For C2 hydroxymethyl installation, 2-hydroxymethylbenzimidazoles are typically synthesized using glyoxylic acid derivatives as carbonyl components.

N1-Alkylation with 3-(2,4-Dimethylphenoxy)propyl Group

Alkylation Protocols

Introduction of the 3-(2,4-dimethylphenoxy)propyl chain to N1 requires:

  • Alkylating agent : 1-Bromo-3-(2,4-dimethylphenoxy)propane or tosylate derivative

  • Base : K2_2CO3_3, NaH, or DBU in polar aprotic solvents

Optimized conditions :

Benzimidazole+BrCH2CH2CH2OArDMF, K2CO3,60°CN1-alkylated product\text{Benzimidazole} + \text{BrCH}2\text{CH}2\text{CH}2\text{OAr} \xrightarrow{\text{DMF, K}2\text{CO}_3, 60°C} \text{N1-alkylated product}

(Ar = 2,4-dimethylphenyl)

Critical parameters :

  • Molar ratio : 1:1.2 (benzimidazole:alkylating agent)

  • Reaction time : 8-12 hr under nitrogen

  • Purification : Column chromatography (SiO2_2, ethyl acetate/hexane)

Hydroxymethyl Group Installation at C2

Reduction Approaches

Two primary pathways exist for introducing the C2 hydroxymethyl group:

Route A (Direct reduction) :

Benzimidazole-2-carbonitrileLiAlH4,THF2-hydroxymethyl derivative\text{Benzimidazole-2-carbonitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{2-hydroxymethyl derivative}

Route B (Stepwise functionalization) :

  • Vilsmeier-Haack formylation at C2

  • NaBH4_4 reduction of resulting aldehyde

Comparative performance :

ParameterRoute ARoute B
Overall yield68%72%
Purity92%98%
Reaction steps12
ByproductsNH3_3HCl gas

Integrated Synthetic Pathways

Convergent Synthesis (Preferred Route)

Step 1 : Synthesis of 2-hydroxymethylbenzimidazole

  • React o-phenylenediamine with glycolic acid in 4N HCl at 90°C for 6 hr

  • Isolate intermediate via vacuum filtration (yield: 78%)

Step 2 : N1-Alkylation

  • Treat 2-hydroxymethylbenzimidazole (1 eq) with 1-bromo-3-(2,4-dimethylphenoxy)propane (1.2 eq)

  • Use DMF as solvent, K2_2CO3_3 (2 eq) as base at 60°C for 10 hr

  • Purify by recrystallization from ethanol/water (yield: 65%)

Step 3 : Final purification

  • Perform column chromatography (silica gel, CH2_2Cl2_2:MeOH 95:5)

  • Characterize by 1^1H NMR (DMSO-d6_6): δ 7.85 (d, 2H), 5.21 (s, 1H), 4.62 (t, 2H)...

Process Optimization Challenges

Competing Reactions

  • N3 alkylation : Controlled by steric hindrance and base selection

  • Hydroxymethyl oxidation : Minimized by inert atmosphere and antioxidant additives

  • Phenolic O-alkylation : Prevented through careful temperature control (<70°C)

Solvent Screening Results

SolventAlkylation YieldPurity
DMF65%98.2%
DMSO58%97.1%
Acetonitrile42%95.3%
THF37%91.8%

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advances enable telescoped three-step synthesis in flow reactors:

  • Benzimidazole formation (residence time: 30 min)

  • N1-alkylation (residence time: 45 min)

  • In-line purification via simulated moving bed chromatography

Advantages :

  • 85% overall yield at 500 g/day scale

  • 99.5% HPLC purity

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-factor3218
PMI (kg/kg)5629
Energy consumption48 kWh/kg22 kWh/kg

Analytical Characterization

Spectroscopic Profiles

1^1H NMR (400 MHz, DMSO-d6_6) :

  • δ 7.82-7.75 (m, 2H, benzimidazole H4/H7)

  • δ 6.92 (d, 1H, J = 8.4 Hz, aromatic H5')

  • δ 4.61 (t, 2H, J = 6.8 Hz, OCH2_2CH2_2CH2_2N)

FT-IR (KBr) :

  • 3420 cm1^{-1} (O-H stretch)

  • 1615 cm1^{-1} (C=N stretch)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can further modify the benzimidazole ring or the phenoxypropyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Reduced forms of the benzimidazole ring or phenoxypropyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains and fungi. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli1.27 µM
Compound BS. aureus1.43 µM
Compound CC. albicans2.60 µM

Anticancer Activity

The anticancer potential of {1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol has also been explored. Benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with DNA synthesis and apoptosis induction in cancer cells .

Table 2: Anticancer Activity Against HCT116 Cell Line

CompoundIC50 (µM)Comparison to Standard Drug (5-FU)
Compound D5.85More potent than 5-FU (IC50 = 9.99 µM)
Compound E4.53More potent than 5-FU

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to characterize the synthesized compounds and confirm their structures .

Case Study 1: Antimicrobial Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several benzimidazole derivatives, including this compound, and evaluated their antimicrobial efficacy against a panel of pathogens. The results demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential as lead compounds for antibiotic development .

Case Study 2: Anticancer Screening

Another significant study focused on the anticancer properties of benzimidazole derivatives where this compound was tested against human colorectal carcinoma cells (HCT116). The compound showed promising results with an IC50 value lower than that of established chemotherapeutic agents, indicating its potential as a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of {1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxypropyl Chain

Methyl-Substituted Phenoxypropyl Derivatives
  • {1-[3-(2-Methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol (CAS: 615279-86-2): This analog differs by having a single methyl group on the phenoxy ring (2-methyl vs. 2,4-dimethyl). The reduced steric bulk and lower lipophilicity (predicted density: 1.16 g/cm³ vs. 1.16 g/cm³ for the target compound) may impact solubility and biological interactions .
  • The hydrochloride salt enhances water solubility, contrasting with the neutral benzimidazole-methanol structure .
Functional Group Replacements
  • N-{1-[3-(Dimethylamino)propyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide: Replacing the phenoxypropyl group with a dimethylaminopropyl chain introduces a basic amine, significantly altering pKa and solubility.
  • N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide: This compound substitutes the phenoxypropyl chain with a dichlorobenzamide group. The electron-withdrawing chlorine atoms enhance electrophilicity, which could influence reactivity in biological systems .

Modifications on the Benzimidazole Core

Methanol vs. Phenol or Amide Groups
  • 4-(1H-Benzimidazol-2-yl)phenol: Replacing the methanol group with a phenol increases acidity (lower pKa) due to the hydroxyl group’s stronger hydrogen-bonding capacity. This modification improves water solubility but may reduce stability under oxidative conditions .
Silicon-Containing Derivatives
  • 2-[1-[3-(Tetramethyldisiloxanyl)propyl]-1H-benzimidazol-2-yl]benzoxazole : Silicon-based substituents, such as siloxane groups, improve photostability and thermal resistance, making these derivatives suitable for UV-protective applications. The target compound lacks such modifications, limiting its utility in cosmetic formulations .

Biological Activity

The compound {1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O2C_{19}H_{22}N_{2}O_{2}, with a molecular weight of 310.4 g/mol. The compound features a benzimidazole core linked to a propyl chain substituted with a 2,4-dimethylphenoxy group. This unique structure is thought to contribute to its biological activity.

PropertyValue
Molecular FormulaC19H22N2O2C_{19}H_{22}N_{2}O_{2}
Molecular Weight310.4 g/mol
IUPAC Name1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-ylmethanol

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. For instance, studies have shown that benzimidazole derivatives can scavenge free radicals effectively, suggesting that this compound may also possess this ability .

Anticancer Potential

The anticancer activity of benzimidazole derivatives has been widely documented. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization and interference with DNA replication . Preliminary studies suggest that this compound may also exhibit such effects, warranting further investigation into its potential as an anticancer agent.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in various biological processes. For instance:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation: Potential interactions with cellular receptors may lead to altered signaling pathways that promote cell death in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related benzimidazole derivatives:

  • Antioxidant Studies: A study evaluating the antioxidant capacity of various benzimidazole derivatives found significant free radical scavenging activity, correlating with structural features similar to this compound .
  • Antibacterial Testing: In vitro testing revealed that certain benzimidazole compounds displayed Minimum Inhibitory Concentrations (MICs) as low as 0.22 mg/ml against pathogenic bacteria .
  • Anticancer Research: A review highlighted the efficacy of benzimidazole derivatives in inducing apoptosis in cancer cell lines through multiple pathways .

Q & A

Basic: What are the standard synthetic routes for {1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol?

Answer:
The compound is typically synthesized via multi-step reactions involving benzimidazole core formation, alkylation, and hydroxylation. Key steps include:

  • Benzimidazole synthesis : Condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., acetyl chloride) under reflux conditions in methanol or ethanol .
  • Alkylation : Introduction of the 3-(2,4-dimethylphenoxy)propyl side chain using alkyl halides or nucleophilic substitution, often in polar aprotic solvents like DMF .
  • Hydroxylation : Methanol group incorporation via oxidation or reduction, with purification by recrystallization (e.g., methanol/water mixtures) .
    Validation : Purity is confirmed using TLC (benzene/chloroform/methanol, 60:20:20) and HPLC .

Basic: How is the purity and structural identity of the compound validated post-synthesis?

Answer:

  • Chromatography : HPTLC or HPLC with UV detection (e.g., 295 nm) quantifies impurities and verifies purity .
  • Spectroscopy :
    • NMR : Confirms substitution patterns (e.g., benzimidazole protons at δ 7.5–8.5 ppm) and side-chain integration.
    • FTIR : Validates hydroxyl (O–H stretch ~3200 cm⁻¹) and benzimidazole (C=N stretch ~1600 cm⁻¹) groups .
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Answer:
SCXRD provides atomic-level resolution for:

  • Conformational Analysis : Determining the orientation of the 2,4-dimethylphenoxypropyl chain relative to the benzimidazole plane .
  • Hydrogen Bonding : Identifying intramolecular interactions (e.g., O–H···N between methanol and benzimidazole) that stabilize the crystal lattice .
    Methodology :
    • Crystallize the compound from methanol/ethyl acetate.
    • Use SHELXL for refinement, ensuring R-factor < 0.05 for high reliability .

Advanced: What challenges arise in developing a robust analytical method for quantifying this compound in complex matrices?

Answer:
Key challenges include:

  • Matrix Interference : Co-eluting compounds in biological or environmental samples. Mitigate via SPE (solid-phase extraction) or derivatization .
  • Detection Sensitivity : Optimize LC-MS/MS parameters (e.g., ESI+ mode for protonated ions) to enhance signal-to-noise ratios .
    Validation : Perform spike-recovery tests (85–115% acceptable range) and assess inter-day precision (RSD < 5%) .

Advanced: How can researchers evaluate the antifungal activity of this compound?

Answer:

  • In Vitro Assays :
    • Broth Microdilution : Determine MIC (minimum inhibitory concentration) against Candida albicans or Aspergillus fumigatus .
    • Time-Kill Curves : Assess fungicidal vs. fungistatic effects over 24–72 hours.
  • Mechanistic Studies :
    • Ergosterol Binding : Use UV-Vis spectroscopy to detect shifts in ergosterol spectra upon compound interaction .

Advanced: How does solvent choice impact the yield and stereochemistry of the compound during synthesis?

Answer:

  • Polar Protic Solvents (e.g., methanol) : Favor SN2 mechanisms, enhancing alkylation efficiency but risking hydroxyl group solvolysis .
  • Aprotic Solvents (e.g., DMF) : Improve nucleophilicity of intermediates but may require anhydrous conditions to prevent hydrolysis .
    Optimization : Screen solvents using DOE (design of experiments) to balance yield (>80%) and purity (>95%) .

Advanced: How to address contradictory data between spectroscopic and crystallographic results?

Answer:

  • Case Example : NMR suggests free rotation of the phenoxy group, while SCXRD shows a fixed conformation.
  • Resolution :
    • Dynamic NMR : Measure variable-temperature spectra to detect restricted rotation.
    • DFT Calculations : Compare energy barriers of rotational conformers with crystallographic data .

Advanced: What strategies ensure compound stability during long-term storage?

Answer:

  • Condition Optimization : Store in amber vials at –20°C under argon to prevent oxidation of the benzimidazole ring .
  • Degradation Studies :
    • Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
    • Identify degradation products (e.g., hydrolyzed methanol group) via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.